N-benzyl-4-ethoxy-N-ethylbenzamide
Description
Properties
IUPAC Name |
N-benzyl-4-ethoxy-N-ethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-19(14-15-8-6-5-7-9-15)18(20)16-10-12-17(13-11-16)21-4-2/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTOPVSWMIIXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-4-ethoxy-N-ethylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and using eco-friendly processes .
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically conducted at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-ethoxy-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve halogenating agents like N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-4-ethoxy-N-ethylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-benzyl-4-ethoxy-N-ethylbenzamide involves its interaction with specific molecular targets and pathways. For example, benzamides are known to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. By inhibiting these enzymes, benzamides can reduce the production of pro-inflammatory compounds like prostaglandins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between N-benzyl-4-ethoxy-N-ethylbenzamide and related benzamides:
*Estimated values based on structural analysis.
Key Structural and Functional Comparisons
Substituents on the Benzamide Ring
- 4-Ethoxy Group : Present in the target compound and analogs, the ethoxy group enhances solubility in organic solvents and may modulate electronic effects on the aromatic ring .
- 4-Trifluoromethyl () : Strong electron-withdrawing effects improve stability against metabolic degradation, making it suitable for agrochemical use .
- 4-Chloro and 3-Nitro () : Electron-withdrawing groups increase reactivity in electrophilic substitutions, relevant in pesticide design .
4-Amino-2-methylphenyl (): The amino group enables hydrogen bonding, critical for binding to biological targets like kinases . Cyclopentyl (): Introduces steric hindrance, possibly reducing off-target interactions in medicinal chemistry .
Functional Group Impact
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-benzyl-4-ethoxy-N-ethylbenzamide with high purity?
- Methodological Answer : Synthesis involves coupling benzylamine derivatives with substituted benzoyl chlorides. For example, using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile. Reaction optimization includes controlling stoichiometry, temperature (typically 0–25°C), and catalyst selection. Post-synthesis, purification via column chromatography or recrystallization ensures purity. Hazard analysis for reagents like trichloroisocyanuric acid (TCICA) is critical due to decomposition risks .
Q. How can researchers design experiments to optimize reaction yields for N-substituted benzamide derivatives?
- Methodological Answer : Use a factorial design to test variables:
- Catalyst type (e.g., sodium pivalate vs. potassium carbonate).
- Solvent polarity (acetonitrile vs. dichloromethane).
- Reaction time (monitored via TLC/HPLC).
Evidence from similar compounds shows that higher yields (>80%) are achieved with anhydrous solvents and slow addition of acyl chlorides to avoid side reactions like over-acylation .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ethoxy (–OCH₂CH₃) and ethyl (–N–CH₂CH₃) substituents.
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (ethoxy C–O).
- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and fragmentation patterns.
Cross-referencing with PubChem data for analogous compounds ensures structural validation .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or culture media pH.
- Compound stability : Degradation under storage (e.g., hydrolysis of ethoxy groups).
- Purity thresholds : Impurities >5% can skew results. Validate using HPLC and replicate studies under standardized protocols .
Q. What strategies are effective for studying structure-activity relationships (SAR) in ethoxy-substituted benzamides?
- Methodological Answer :
- Functional group modulation : Replace ethoxy (–OCH₂CH₃) with methoxy (–OCH₃) or nitro (–NO₂) to assess electronic effects.
- Computational docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinase enzymes).
- In vitro assays : Compare IC₅₀ values against structurally similar compounds. Evidence shows ethoxy groups enhance solubility and membrane permeability in related benzamides .
Q. How does the stability of this compound under varying pH and temperature conditions impact experimental outcomes?
- Methodological Answer :
- Thermal stability : Perform DSC to identify decomposition thresholds (e.g., >150°C).
- pH-dependent hydrolysis : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
- Storage recommendations : Anhydrous conditions at –20°C to prevent ethoxy group cleavage. Mutagenicity risks (e.g., Ames test data) require handling in fume hoods with PPE .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kₐ, Kd) to proteins.
- X-ray crystallography : Resolve 3D binding modes (e.g., with cytochrome P450 enzymes).
- Metabolite profiling : Use LC-MS to identify in vitro metabolites, such as de-ethylated derivatives .
Safety and Compliance Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazard mitigation : Conduct Ames II testing for mutagenicity (lower risk than benzyl chloride but still hazardous).
- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles.
- Waste disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
